Cas no 7766-36-1 (2-Propenamide,N-(4-methylphenyl)-)

2-Propenamide,N-(4-methylphenyl)- structure
7766-36-1 structure
Product Name:2-Propenamide,N-(4-methylphenyl)-
Numero CAS:7766-36-1
MF:C10H11NO
MW:161.200442552567
CID:581040
PubChem ID:263608
Update Time:2025-04-19

2-Propenamide,N-(4-methylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenamide,N-(4-methylphenyl)-
    • p-Acrylotoluidide
    • 4-methyl-N-propylbenzylamine
    • AC1NG02R
    • AC1Q2Y59
    • acrylic acid p-toluidide
    • CTK4I1068
    • N-(4-methylbenzyl)-N-propylamine
    • N-(4-methylbenzyl)propylamine
    • N-(4-methylphenyl)acrylamide
    • N-(p-methylbenzyl)propylamine
    • N-(p-methylphenyl)acrylamide
    • N-(p-tolyl)acrylamide
    • N-[4-toluyl]acrylamide
    • N-4-methylphenyl acrylamide
    • N-propyl-p-methylbenzylamine
    • N-p-tolylacrylamide
    • SureCN6397368
    • NSC 98135
    • p-Methylacrylanilide
    • n-(4-methylphenyl)prop-2-enamide
    • CNXASKVINSMOTB-UHFFFAOYSA-N
    • N-(4-Methylphenyl)acrylamide #
    • SCHEMBL648950
    • DTXSID60998873
    • AKOS003287397
    • 7766-36-1
    • BDBM50420528
    • AM87597
    • EN300-7463463
    • CHEMBL2086478
    • PD139254
    • N11698
    • NSC98135
    • N-(p-tolyl)acryl-amide
    • NSC-98135
    • MFCD02375849
    • Z440633654
    • Inchi: 1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12)
    • Chiave InChI: CNXASKVINSMOTB-UHFFFAOYSA-N
    • Sorrisi: O=C(C=C)NC1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 161.08413
  • Massa monoisotopica: 161.084063974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 29.1Ų

Proprietà sperimentali

  • Densità: 1.071±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 141-142 ºC (water )
  • Solubilità: Molto leggermente solubile (0,21 g/l) (25°C),
  • PSA: 29.1
  • LogP: 2.19250

2-Propenamide,N-(4-methylphenyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-7463463-0.05g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
0.05g
$101.0 2024-05-23
Enamine
EN300-7463463-0.1g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
0.1g
$152.0 2024-05-23
Enamine
EN300-7463463-0.25g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
0.25g
$216.0 2024-05-23
Enamine
EN300-7463463-0.5g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
0.5g
$407.0 2024-05-23
Enamine
EN300-7463463-1.0g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
1.0g
$528.0 2024-05-23
Enamine
EN300-7463463-2.5g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
2.5g
$1034.0 2024-05-23
Enamine
EN300-7463463-5.0g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
5.0g
$1530.0 2024-05-23
Enamine
EN300-7463463-10.0g
N-(4-methylphenyl)prop-2-enamide
7766-36-1 95%
10.0g
$2269.0 2024-05-23
Aaron
AR00GAO8-50mg
N-(p-tolyl)acrylaMide
7766-36-1 95%
50mg
$164.00 2023-12-15
Aaron
AR00GAO8-100mg
N-(p-tolyl)acrylamide
7766-36-1 97%
100mg
$162.00 2025-02-17
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.